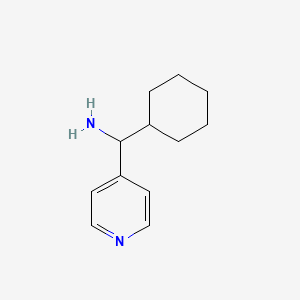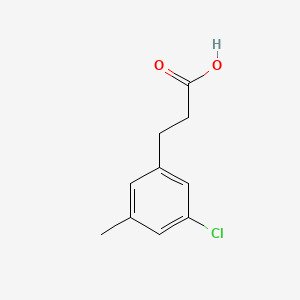
3-(3-Chloro-5-methylphenyl)propanoic acid
Overview
Description
3-(3-Chloro-5-methylphenyl)propanoic acid: is an organic compound characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-5-methylphenyl)propanoic acid typically involves the chlorination of 3-methylphenylpropanoic acid. The reaction can be carried out using thionyl chloride or phosphorus trichloride as chlorinating agents under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products Formed:
Oxidation: Formation of 3-(3-Chloro-5-methylphenyl)propanoic acid derivatives with additional carboxyl or keto groups.
Reduction: Formation of 3-(3-Chloro-5-methylphenyl)propanol or 3-(3-Chloro-5-methylphenyl)propane.
Substitution: Formation of 3-(3-Amino-5-methylphenyl)propanoic acid or 3-(3-Mercapto-5-methylphenyl)propanoic acid.
Scientific Research Applications
Chemistry: 3-(3-Chloro-5-methylphenyl)propanoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study the effects of chloro and methyl substitutions on the biological activity of phenylpropanoic acids. It serves as a model compound for investigating enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs with improved efficacy and reduced side effects. Its derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it a valuable building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The propanoic acid moiety may participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3-(3-Chloro-4-methylphenyl)propanoic acid
- 3-(3-Chloro-2-methylphenyl)propanoic acid
- 3-(3-Bromo-5-methylphenyl)propanoic acid
Comparison: Compared to its analogs, 3-(3-Chloro-5-methylphenyl)propanoic acid exhibits unique reactivity and selectivity due to the specific positioning of the chloro and methyl groups. This positioning can affect the compound’s electronic properties, steric hindrance, and overall stability. For instance, the presence of the chloro group at the 3-position and the methyl group at the 5-position may enhance the compound’s resistance to metabolic degradation, making it more suitable for certain applications.
Properties
IUPAC Name |
3-(3-chloro-5-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-4-8(2-3-10(12)13)6-9(11)5-7/h4-6H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOMNJRVWSOIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



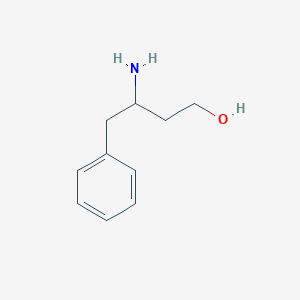
![3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline](/img/structure/B3275299.png)
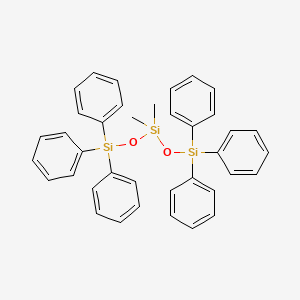
![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275324.png)
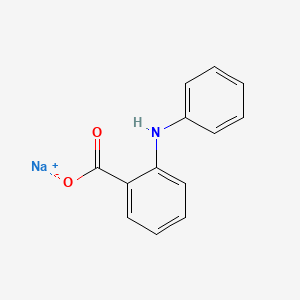
![Glycinamide, (2R)-2-phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenyl-, (2R)-](/img/structure/B3275333.png)
![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3275354.png)
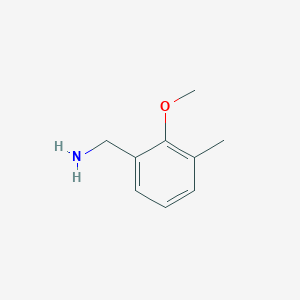
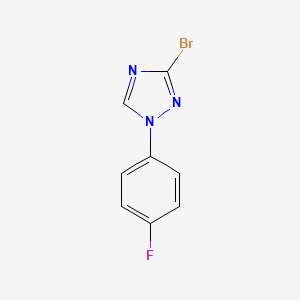
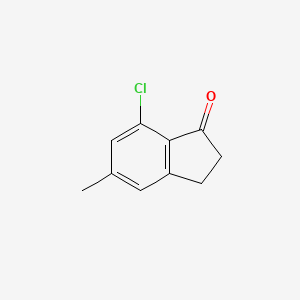
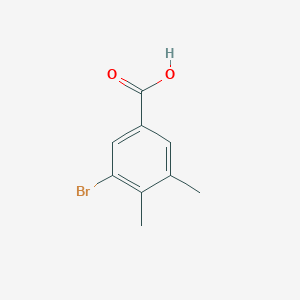
![Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B3275383.png)
